Tert-butyl (3S)-piperidine-3-carboxylate;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of tert-butyl esters of Nα-protected amino acids . The tert-butyl group is extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Scientific Research Applications
Synthesis of Piperidine Derivatives
Tert-butyl (3S)-piperidine-3-carboxylate;hydrochloride serves as a pivotal intermediate in the synthesis of piperidine derivatives, which are crucial in medicinal chemistry and drug development. For instance, Zhang Guan-you (2010) demonstrated the synthesis of 4-chloropiperidine hydrochloride using piperidin-4-one hydrochloride as a starting material, undergoing reduction and N-carbonylation to obtain tert-butyl-4-hydroxy pi-peridine-l-carboxylate with a yield of 65%, followed by synthesis with sulfoxyl chloride to achieve 4-chloropiperidine hydrochloride with a yield of 50.9% (Zhang Guan-you, 2010). This process underscores the chemical's versatility in synthesizing structurally diverse piperidines, essential for various pharmacological applications.
Molecular Structure Characterization
The compound has also been utilized in studies focusing on the molecular structure of cyclic amino acid esters. For example, T. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester, characterized using NMR spectroscopy and high-resolution mass spectrometry. The crystal structure determined via single crystal X-ray diffraction analysis revealed a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, showing a 1:1 ratio of diastereomers in the crystal (T. Moriguchi et al., 2014). Such studies are critical for understanding the chemical and physical properties of synthesized compounds, aiding in the development of new materials and drugs.
Development of Biologically Active Compounds
Further, this compound is instrumental in creating biologically active compounds. D. Kong et al. (2016) synthesized an important intermediate, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, used in biologically active compounds like crizotinib. The synthesis process involved tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material and confirmed the structure through MS and 1 HNMR spectrum analysis, achieving a total yield of 49.9% (D. Kong et al., 2016). This highlights the chemical's role in the synthesis pathway of significant pharmacological agents.
Safety and Hazards
The safety data sheet for a similar compound, tert-Butyl (3S)-3-amino-4-phenylbutanoate, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
tert-butyl (3S)-piperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTUZXRGYYMCBP-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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